molecular formula C10H17N3 B2613575 cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine CAS No. 1936332-73-8

cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine

Cat. No.: B2613575
CAS No.: 1936332-73-8
M. Wt: 179.267
InChI Key: LAGZJIPWXNYSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine is a compound with the molecular formula C10H17N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structure, which includes a cyclopropyl group and an isopropyl group attached to the imidazole ring. The compound has a molecular weight of 179.27 g/mol and a melting point of 80-85°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an isopropyl-substituted imidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives .

Scientific Research Applications

Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl[5-(methyl)-1H-imidazol-2-yl]methanamine
  • Cyclopropyl[5-(ethyl)-1H-imidazol-2-yl]methanamine
  • Cyclopropyl[5-(butyl)-1H-imidazol-2-yl]methanamine

Uniqueness

Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-6(2)8-5-12-10(13-8)9(11)7-3-4-7/h5-7,9H,3-4,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGZJIPWXNYSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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